molecular formula C15H19N3O3 B2404595 1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034620-99-8

1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2404595
CAS No.: 2034620-99-8
M. Wt: 289.335
InChI Key: NBPKDPILSRRZFJ-UHFFFAOYSA-N
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Description

1-(1-methyl-2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Applications

  • Urea derivatives like "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" form hydrogels in various acids, indicating the potential of similar compounds in creating materials with tunable physical properties for medical and industrial applications (Lloyd & Steed, 2011).

Crystallography and Structure Analysis

  • Studies on compounds like "1-(4,6-dimethoxypyrimidin-2-yl)-3-[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)pyrazol-5-ylsulfonyl]urea" enhance our understanding of molecular structures and interactions, which is crucial for designing more effective pharmaceuticals and materials (Jeon et al., 2015).

Organic Synthesis and Catalysis

  • Urea and its derivatives serve as catalysts or reactants in the synthesis of complex organic compounds, such as in the case of "2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile," demonstrating their utility in facilitating multi-component reactions (Sharma et al., 2015).

Material Science and Supramolecular Chemistry

  • Research on "5-Ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans" explores the self-assembling properties of urea derivatives, paving the way for the development of novel materials with specific light-responsive characteristics (Sallenave et al., 2004).

Pharmaceutical Applications

  • Urea derivatives are investigated for their potential in binding to specific biological targets, as seen in the study of "1-(2-Methyl-3-oxoisoindolin-5-yl)urea," which focuses on its interaction with CG base pairs, indicating its relevance in drug design and molecular biology (Tutughamiarso et al., 2011).

Properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-18-13-3-2-12(8-10(13)9-14(18)19)17-15(20)16-11-4-6-21-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPKDPILSRRZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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